REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].C(#N)C.FC(F)(F)C(O)=[O:18].FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O>O>[OH:18][CH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3]
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
350 mL
|
Type
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reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10.26 mL
|
Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
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The acetonitrile was then stripped off in a rotary evaporator
|
Type
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CUSTOM
|
Details
|
the reaction mixture was partitioned in NaHCO3 solution/CH2Cl2
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Type
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EXTRACTION
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Details
|
After extraction with CH2Cl2 (2×)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (CH2Cl2/MeOH 50:1)
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Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.1 mmol | |
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |